molecular formula C9H10O B1295784 Benzeneacetaldehyde, 3-methyl- CAS No. 72927-80-1

Benzeneacetaldehyde, 3-methyl-

Cat. No.: B1295784
CAS No.: 72927-80-1
M. Wt: 134.17 g/mol
InChI Key: YGHDVPXYUQDBER-UHFFFAOYSA-N
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Description

“Benzeneacetaldehyde, 3-methyl-” is an organic compound with the molecular formula C9H10O . It is also known by other names such as Hydratropaldehyde, α-Formylethylbenzene, α-Methyl-α-toluic aldehyde, α-Phenylpropionaldehyde, Cumene aldehyde, Hyacinthal, Hydratropa aldehyde, Hydratropic aldehyde, Hydrotropic aldehyde, 2-Phenylpropanal, 2-Phenylpropionaldehyde, α-Methylphenylacetaldehyde, α-Tolualdehyde, α-methyl-, Propionaldehyde, 2-phenyl-, Aldehyd hydratropovy, 2-Fenyl-1-propanal, 2-Phenyl-1-propanal, Benzene, (1-formylethyl)-, and (.+/-.)-Hydratropic aldehyde .


Molecular Structure Analysis

The molecular structure of “Benzeneacetaldehyde, 3-methyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical and Chemical Properties Analysis

“Benzeneacetaldehyde, 3-methyl-” has a molecular weight of 134.1751 . The boiling point is between 474 and 477 K . The enthalpy of vaporization at different temperatures has also been reported .

Properties

IUPAC Name

2-(3-methylphenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-8-3-2-4-9(7-8)5-6-10/h2-4,6-7H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHDVPXYUQDBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9072652
Record name Benzeneacetaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72927-80-1
Record name 3-Methylbenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72927-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetaldehyde, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072927801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, 3-methyl-
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Record name Benzeneacetaldehyde, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9072652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-benzeneacetaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Benzeneacetaldehyde, 3-methyl- and why is it relevant to food science?

A: Benzeneacetaldehyde, 3-methyl- is an aromatic aldehyde that contributes to the aroma profile of various foods. It has been identified as a volatile compound in fermented bean curd [, ] and black tea [], influencing their sensory characteristics.

Q2: How does the presence of Benzeneacetaldehyde, 3-methyl- differ in fermented bean curd from different producers?

A: Research has shown that the volatile profile, including the concentration of Benzeneacetaldehyde, 3-methyl-, can differ significantly between fermented bean curd products from different corporations in Beijing []. This suggests that production processes and starting materials can influence the final aroma profile of the product.

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